(S)-M8-SPy
(S)-M8-SPy
Brand Name:
Vulcanchem
CAS No.:
1192364-56-9
VCID:
VC0124177
InChI:
InChI=1S/C31H52N6O7S2/c1-19-16-35(24(6)29(39)40)21(3)18-37(26(8)31(43)44)22(4)17-36(25(7)30(41)42)20(2)15-34(19)23(5)28(38)33-13-14-45-46-27-11-9-10-12-32-27/h9-12,19-26H,13-18H2,1-8H3,(H,33,38)(H,39,40)(H,41,42)(H,43,44)/t19-,20-,21-,22-,23-,24-,25-,26-/m0/s1
SMILES:
CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)O)C)C(C)C(=O)O)C)C(C)C(=O)O)C)C(C)C(=O)NCCSSC2=CC=CC=N2
Molecular Formula:
C31H52N6O7S2
Molecular Weight:
684.912
(S)-M8-SPy
CAS No.: 1192364-56-9
Reference Standards
VCID: VC0124177
Molecular Formula: C31H52N6O7S2
Molecular Weight: 684.912
CAS No. | 1192364-56-9 |
---|---|
Product Name | (S)-M8-SPy |
Molecular Formula | C31H52N6O7S2 |
Molecular Weight | 684.912 |
IUPAC Name | (2S)-2-[(2S,5S,8S,11S)-7,10-bis[(1S)-1-carboxyethyl]-2,5,8,11-tetramethyl-4-[(2S)-1-oxo-1-[2-(pyridin-2-yldisulfanyl)ethylamino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid |
Standard InChI | InChI=1S/C31H52N6O7S2/c1-19-16-35(24(6)29(39)40)21(3)18-37(26(8)31(43)44)22(4)17-36(25(7)30(41)42)20(2)15-34(19)23(5)28(38)33-13-14-45-46-27-11-9-10-12-32-27/h9-12,19-26H,13-18H2,1-8H3,(H,33,38)(H,39,40)(H,41,42)(H,43,44)/t19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Standard InChIKey | BVEXZTXAUQXVNC-CAQMSIDYSA-N |
SMILES | CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)O)C)C(C)C(=O)O)C)C(C)C(=O)O)C)C(C)C(=O)NCCSSC2=CC=CC=N2 |
Synonyms | (α1S,α4S,α7S,2S,5S,8S,11S)-α1,α4,α7,2,5,8,11-Heptamethyl-10-[(1S)-1-methyl-2-oxo-2-[[2-(2-pyridinyldithio)ethyl]amino]ethyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid; |
PubChem Compound | 71750862 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume